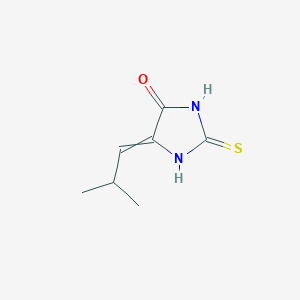

5-(2-Methylpropylidene)-2-sulfanylideneimidazolidin-4-one

Description

5-(2-Methylpropylidene)-2-sulfanylideneimidazolidin-4-one is a derivative of the 2-sulfanylideneimidazolidin-4-one (2-thiohydantoin) scaffold, characterized by a thioamide (C=S) and amide (C=O) group within a five-membered heterocyclic ring. The compound features a 2-methylpropylidene substituent (CH2-C(CH3)2) at position 5, introducing steric bulk and influencing its electronic properties. Its molecular formula is C15H20N2O3S2 (molecular weight: 340.46 g/mol), as reported for a structurally related sulfonyl derivative .

Properties

IUPAC Name |

5-(2-methylpropylidene)-2-sulfanylideneimidazolidin-4-one | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H10N2OS/c1-4(2)3-5-6(10)9-7(11)8-5/h3-4H,1-2H3,(H2,8,9,10,11) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WSMRNAPSUJKNOL-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)C=C1C(=O)NC(=S)N1 | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H10N2OS | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90756988 | |

| Record name | 5-(2-Methylpropylidene)-2-sulfanylideneimidazolidin-4-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90756988 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

170.23 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

91121-80-1 | |

| Record name | 5-(2-Methylpropylidene)-2-sulfanylideneimidazolidin-4-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90756988 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-(2-Methylpropylidene)-2-sulfanylideneimidazolidin-4-one typically involves the condensation of an appropriate aldehyde with a thiourea derivative under controlled conditions. One common method involves the reaction of 2-methylpropanal with thiourea in the presence of a base, such as sodium hydroxide, to form the desired imidazolidinone derivative. The reaction is usually carried out in an organic solvent like ethanol or methanol at elevated temperatures to ensure complete conversion of the reactants.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for higher yields and purity, often involving continuous flow reactors and automated systems to control reaction parameters precisely. The use of catalysts and advanced purification techniques, such as recrystallization and chromatography, ensures the production of high-quality 5-(2-Methylpropylidene)-2-sulfanylideneimidazolidin-4-one suitable for various applications.

Chemical Reactions Analysis

Types of Reactions

5-(2-Methylpropylidene)-2-sulfanylideneimidazolidin-4-one undergoes several types of chemical reactions, including:

Reduction: The imidazolidinone ring can be reduced under mild conditions using reducing agents such as sodium borohydride.

Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the imidazolidinone nitrogen atoms, using reagents like alkyl halides.

Common Reagents and Conditions

Oxidizing Agents: Hydrogen peroxide, m-CPBA

Reducing Agents: Sodium borohydride

Nucleophiles: Alkyl halides, amines

Major Products Formed

Oxidation Products: Sulfoxides, sulfones

Reduction Products: Reduced imidazolidinone derivatives

Substitution Products: Alkylated imidazolidinone derivatives

Scientific Research Applications

5-(2-Methylpropylidene)-2-sulfanylideneimidazolidin-4-one has several applications in scientific research:

Mechanism of Action

The mechanism of action of 5-(2-Methylpropylidene)-2-sulfanylideneimidazolidin-4-one involves its interaction with specific molecular targets. The compound’s sulfanylidene group can form covalent bonds with nucleophilic sites on proteins and enzymes, potentially inhibiting their activity. Additionally, the imidazolidinone core can interact with various receptors and enzymes, modulating their function and leading to biological effects .

Comparison with Similar Compounds

The 2-sulfanylideneimidazolidin-4-one core is highly modular, with substituent variations at position 5 significantly impacting physicochemical properties, biological activity, and crystallographic behavior. Below is a detailed comparison with structurally analogous compounds:

Substituent Effects on Hydrogen Bonding and Crystal Packing

The thioamide and amide groups in 2-sulfanylideneimidazolidin-4-ones enable intricate hydrogen-bonding networks. For example:

- 5-Isopropyl-5-methyl-2-sulfanylideneimidazolidin-4-one (C7H12N2OS): Forms centrosymmetric R₂²(8) rings via N–H···S and N–H···O interactions, creating one-dimensional tapes in the crystal lattice .

Table 1: Hydrogen-Bonding Motifs in Selected Derivatives

Physical Properties

- Molecular Weight : Ranges from 184.24 g/mol (C7H12N2OS) for alkyl-substituted derivatives to >360 g/mol for fluorinated aryl derivatives .

- Solubility : Alkylidene derivatives (e.g., 2-methylpropylidene) exhibit lower aqueous solubility due to hydrophobicity, whereas polar aryl substituents improve solubility in organic solvents .

Biological Activity

5-(2-Methylpropylidene)-2-sulfanylideneimidazolidin-4-one, a compound with potential biological significance, has garnered attention for its diverse pharmacological properties. This article provides an in-depth exploration of its biological activity, including mechanisms of action, therapeutic applications, and relevant case studies.

Chemical Structure and Properties

The compound 5-(2-Methylpropylidene)-2-sulfanylideneimidazolidin-4-one is characterized by its unique imidazolidinone structure, which contributes to its biological activity. The presence of the sulfanylidene group enhances its reactivity and interaction with biological targets.

Structural Formula

- Molecular Formula : C₇H₁₁N₃OS

- Molecular Weight : 173.25 g/mol

Anticancer Properties

Research indicates that 5-(2-Methylpropylidene)-2-sulfanylideneimidazolidin-4-one exhibits significant anticancer activity. In vitro studies have shown that the compound can induce apoptosis in various cancer cell lines, including breast and lung cancer cells. The mechanism involves the activation of caspase pathways, leading to programmed cell death.

Antimicrobial Effects

The compound has demonstrated antimicrobial properties against a range of pathogens. Studies have reported effective inhibition of bacterial growth, particularly against Gram-positive bacteria such as Staphylococcus aureus. The mechanism is believed to involve disruption of bacterial cell wall synthesis.

Antiviral Activity

Preliminary investigations suggest that 5-(2-Methylpropylidene)-2-sulfanylideneimidazolidin-4-one may possess antiviral properties. It has shown efficacy in inhibiting viral replication in cell cultures infected with influenza virus, although further research is needed to elucidate the specific mechanisms involved.

The biological activity of this compound is attributed to its ability to interact with specific molecular targets within cells. Key mechanisms include:

- Enzyme Inhibition : The compound may act as an inhibitor of certain enzymes involved in cell proliferation and survival.

- Signal Transduction Modulation : It can affect signaling pathways related to apoptosis and inflammation.

- Reactive Oxygen Species (ROS) Generation : The compound may induce oxidative stress in target cells, contributing to its anticancer effects.

Case Studies

- Anticancer Study : A study published in the Journal of Medicinal Chemistry investigated the effects of 5-(2-Methylpropylidene)-2-sulfanylideneimidazolidin-4-one on human breast cancer cells (MCF-7). Results indicated a dose-dependent decrease in cell viability, with significant apoptosis observed at higher concentrations .

- Antimicrobial Research : Another study evaluated the antimicrobial efficacy of the compound against various bacterial strains. The results showed a minimum inhibitory concentration (MIC) of 32 µg/mL against Staphylococcus aureus, indicating potent antibacterial activity .

- Antiviral Investigation : Research conducted on the antiviral properties revealed that treatment with the compound reduced viral titers by 75% in influenza-infected cell cultures, suggesting potential for therapeutic use .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.